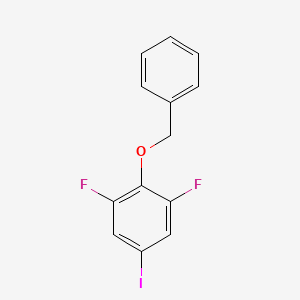
2-(Benzyloxy)-1,3-difluoro-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1,3-difluoro-5-iodobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group attached to a difluoro-iodobenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-difluoro-5-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,3-difluoro-5-iodobenzene.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 1,3-difluoro-5-iodobenzene with benzyl alcohol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1,3-difluoro-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution: Products include substituted benzenes with various functional groups.
Oxidation: Products include benzaldehydes or benzoic acids.
Reduction: Products include benzyl alcohols.
Coupling: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It can be used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1,3-difluoro-5-iodobenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the difluoro and iodo groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and polypeptides.
2-(Benzyloxy)ethanol: Used as a reagent in organic synthesis.
Uniqueness
2-(Benzyloxy)-1,3-difluoro-5-iodobenzene is unique due to the presence of both difluoro and iodo substituents, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C13H9F2IO |
|---|---|
Peso molecular |
346.11 g/mol |
Nombre IUPAC |
1,3-difluoro-5-iodo-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9F2IO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
JFQAYLRRQOTYDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















